molecular formula C22H25N3O2S B2382566 4-(4-Ethylpiperazin-1-yl)-3-(4-methylbenzenesulfonyl)quinoline CAS No. 866871-50-3

4-(4-Ethylpiperazin-1-yl)-3-(4-methylbenzenesulfonyl)quinoline

Cat. No. B2382566
CAS RN: 866871-50-3
M. Wt: 395.52
InChI Key: BVUVMEZXBKVGIO-UHFFFAOYSA-N
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Description

4-(4-Ethylpiperazin-1-yl)-3-(4-methylbenzenesulfonyl)quinoline, also known as EPIQ, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EPIQ belongs to the class of quinoline-based compounds, which have been extensively studied for their biological activities.

Scientific Research Applications

H4 Receptor Ligands and Anti-inflammatory Properties

A study on designing and synthesizing new ligands for the human histamine H4 receptor (H4R) identified compounds with significant anti-inflammatory properties. Among these, derivatives of the quinoline scaffold demonstrated potent H4R ligand activities, with nanomolar affinities, and showed promising results in vivo for reducing inflammation in animal models (Smits et al., 2008).

Antimicrobial and Antitubercular Activity

Quinoline derivatives have been explored for their potential as antimicrobial and antitubercular agents. For instance, some quinoline-azosulfonamide compounds showed significant antibacterial and antifungal activities, with certain derivatives also exhibiting notable antitubercular effects (Iosr Journals et al., 2012).

Cytotoxic and Anticancer Activities

Research into benzo[b][1,6]naphthyridine derivatives related to quinoline structures has revealed compounds with potent cytotoxic activities against various cancer cell lines. These studies suggest the potential of quinoline derivatives in cancer treatment, highlighting their effectiveness in vitro and in some cases, their curative properties in animal models of cancer (Deady et al., 2003).

Anticonvulsant Properties

Compounds derived from the quinoline framework, such as styryltetrazolo[1,5-a]quinoxalines and styryl[1,2,4]triazolo[4,3-a]quinoxalines, have been studied for their anticonvulsant activities. These studies have led to the identification of molecules with promising anticonvulsant properties, contributing to the development of new therapeutic options for seizure disorders (Wagle et al., 2009).

Dual Action H1/H4 Receptor Ligands

Investigations into quinazoline-containing compounds have led to the discovery of dual-action ligands for the human histamine H1 and H4 receptors. These findings suggest potential therapeutic benefits for compounds that can target multiple histamine receptors simultaneously, offering a novel approach to treating inflammatory and allergic conditions (Smits et al., 2008).

properties

IUPAC Name

4-(4-ethylpiperazin-1-yl)-3-(4-methylphenyl)sulfonylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-3-24-12-14-25(15-13-24)22-19-6-4-5-7-20(19)23-16-21(22)28(26,27)18-10-8-17(2)9-11-18/h4-11,16H,3,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUVMEZXBKVGIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethylpiperazin-1-yl)-3-(4-methylbenzenesulfonyl)quinoline

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